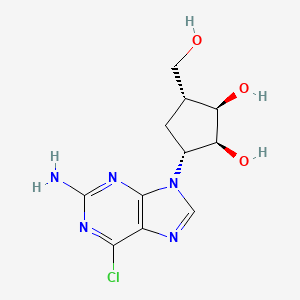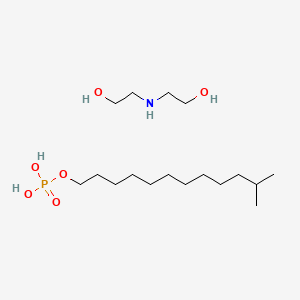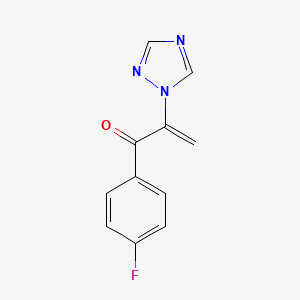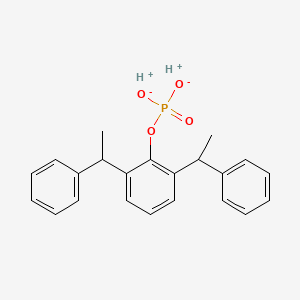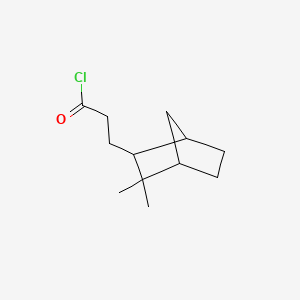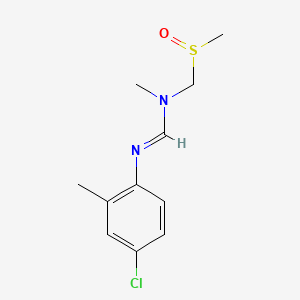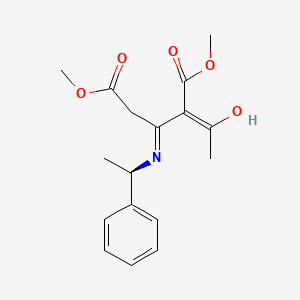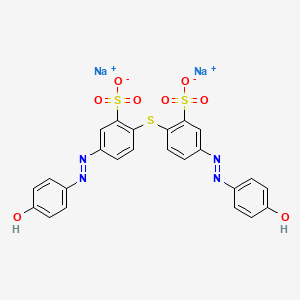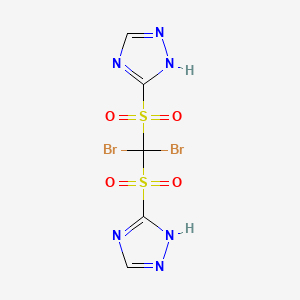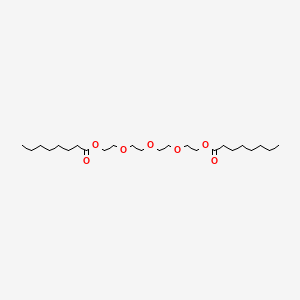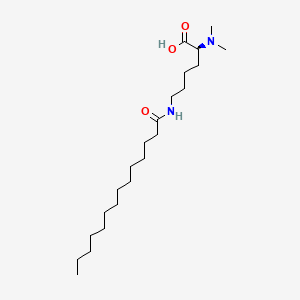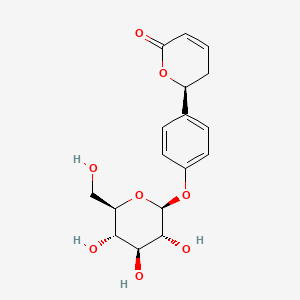
2H-Pyran-2-one, 6-(4-(beta-D-glucopyranosyloxy)phenyl)-5,6-dihydro-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psilotin is a naturally occurring compound found in certain species of plants, particularly within the Psilotaceae family. It is known for its unique chemical structure and potential medicinal properties. Psilotin has been studied for its various biological activities, including its potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of psilotin involves several steps, starting from readily available starting materials. One common synthetic route includes the use of arylpyrone glycosides, which are abundant in tissue samples of Psilotaceae plants. The synthesis typically involves glycosylation reactions under specific conditions to yield psilotin .
Industrial Production Methods
Industrial production of psilotin is less common due to its natural abundance in certain plants. extraction from plant sources remains a viable method. The extraction process involves harvesting the plant material, followed by solvent extraction and purification to isolate psilotin .
Chemical Reactions Analysis
Types of Reactions
Psilotin undergoes various chemical reactions, including:
Oxidation: Psilotin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert psilotin into its reduced forms.
Substitution: Psilotin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of psilotin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Psilotin is used as a model compound in studying glycosylation reactions and other chemical processes.
Medicine: Psilotin’s biological activities suggest it could be developed into therapeutic agents for treating various diseases.
Mechanism of Action
Psilotin exerts its effects through several molecular targets and pathways:
Serotonin Receptors: Psilotin acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is involved in various neurological processes.
Gene Expression: Psilotin modulates gene expression, leading to changes in cellular functions and biological activities.
Neural Circuitry: Psilotin alters neural circuitry, affecting brain regions such as the default mode network and amygdala, which are implicated in mood regulation.
Comparison with Similar Compounds
Psilotin is structurally similar to other compounds such as psilocybin and psilocin, which are also found in certain mushrooms and have psychedelic properties . psilotin is unique in its specific biological activities and potential therapeutic applications.
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychedelic effects.
Serotonin: A neurotransmitter with a similar structure to psilotin, involved in mood regulation.
Properties
CAS No. |
4624-52-6 |
|---|---|
Molecular Formula |
C17H20O8 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(2S)-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O8/c18-8-12-14(20)15(21)16(22)17(25-12)23-10-6-4-9(5-7-10)11-2-1-3-13(19)24-11/h1,3-7,11-12,14-18,20-22H,2,8H2/t11-,12+,14+,15-,16+,17+/m0/s1 |
InChI Key |
NHQCBCFHSBCPOB-HJIDVSFMSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@@H]1C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1C=CC(=O)OC1C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


